3-((2-(Piperidin-1-yl)-1H-indol-3-yl)methylene)indolin-2-one

Shp2 phosphatase inhibition PTPN11 indoline scaffold

3-((2-(Piperidin-1-yl)-1H-indol-3-yl)methylene)indolin-2-one (CAS 220749-45-1, molecular formula C22H21N3O, MW 343.4) is a synthetic indolin-2-one (oxindole) derivative. The core indolin-2-one scaffold is a privileged structure in kinase inhibitor drug discovery, exemplified by the marketed VEGFR inhibitor sunitinib.

Molecular Formula C22H21N3O
Molecular Weight 343.4 g/mol
Cat. No. B12941901
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((2-(Piperidin-1-yl)-1H-indol-3-yl)methylene)indolin-2-one
Molecular FormulaC22H21N3O
Molecular Weight343.4 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C2=C(C3=CC=CC=C3N2)C=C4C5=CC=CC=C5NC4=O
InChIInChI=1S/C22H21N3O/c26-22-18(16-9-3-5-11-20(16)24-22)14-17-15-8-2-4-10-19(15)23-21(17)25-12-6-1-7-13-25/h2-5,8-11,14,23H,1,6-7,12-13H2,(H,24,26)/b18-14+
InChIKeyBGTROITZIZTULY-NBVRZTHBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-((2-(Piperidin-1-yl)-1H-indol-3-yl)methylene)indolin-2-one: Chemical Class, Scaffold Identity, and Reported Biological Annotation


3-((2-(Piperidin-1-yl)-1H-indol-3-yl)methylene)indolin-2-one (CAS 220749-45-1, molecular formula C22H21N3O, MW 343.4) is a synthetic indolin-2-one (oxindole) derivative . The core indolin-2-one scaffold is a privileged structure in kinase inhibitor drug discovery, exemplified by the marketed VEGFR inhibitor sunitinib . This compound is annotated in the BindingDB database (BDBM111870, also designated JHE-02-014) with reported inhibitory activity against the protein tyrosine phosphatase Shp2 (PTPN11), as disclosed in US patents US8623906 and US9174969 . The molecule features a 2-(piperidin-1-yl)-1H-indol-3-yl substituent connected via a methylene bridge to the indolin-2-one core, distinguishing it structurally from the more extensively characterized 5-substituted indolin-2-one kinase inhibitors.

Structural Class 3-arylidene-indolin-2-one with 2-(piperidin-1-yl)-indole; distinct from 5-substituted kinase inhibitor chemotypes.
Reported Activity Annotated as Shp2 (PTPN11) phosphatase inhibitor in BindingDB; patent-reported enzymatic activity in DiFMUP assay.
Research Context Supports Shp2 pathway studies, SAR expansion, and scaffold-matched negative control for kinase inhibitor experiments.

Why Generic Indolin-2-one Scaffolds Cannot Substitute for 3-((2-(Piperidin-1-yl)-1H-indol-3-yl)methylene)indolin-2-one in Target-Focused Studies


Indolin-2-one derivatives exhibit highly divergent biological activity profiles depending on the nature and position of substituents around the core. Compounds within this class are known to inhibit diverse targets including VEGFR kinases, Src family kinases, PAK4, PTP1B, and Shp2 phosphatase . The 3-arylidene substitution pattern with a 2-(piperidin-1-yl)-indole moiety present in this compound is structurally distinct from the 5-substituted oxindole architecture of sunitinib and from the spirocyclic piperidine indolin-2-ones described as ORL-1 receptor ligands . Even within the narrow sub-class of indoline-based Shp2 inhibitors disclosed in US8623906, IC50 values vary by orders of magnitude (from low micromolar to >100 µM) depending on the specific N-substitution and aromatic appendages . These observations demonstrate that the biological target engagement, selectivity window, and structure-activity relationships are exquisitely sensitive to the precise substitution vector occupied by this compound, precluding reliable substitution by generic or off-the-shelf indolin-2-one analogs without confirmatory experimental validation.

! Target divergence from 5-substituted oxindoles: Sunitinib and related kinase inhibitors target VEGFR/PDGFR; this chemotype is annotated as Shp2 phosphatase inhibitor. Scaffold substitution may misdirect target engagement.
! Functional mismatch with DEL-22379: Shares the 3-arylidene-indolin-2-one core but targets ERK dimerization downstream. Interchange would disrupt Shp2-specific pathway dissection.
! Physicochemical profile differs from polar Shp2 inhibitor NSC-87877: Higher lipophilicity and lower MW may alter cell permeability and assay behavior; requires context-specific optimization.

Quantitative Differentiation Evidence for 3-((2-(Piperidin-1-yl)-1H-indol-3-yl)methylene)indolin-2-one: Comparator-Based Activity and Structural Analysis


Shp2 Phosphatase Inhibition: Patent-Reported IC50 Value with Comparator Context from the Same Indoline Series

In the in vitro DiFMUP phosphotyrosine phosphatase assay using recombinant GST-Shp2 PTP domain protein, 3-((2-(Piperidin-1-yl)-1H-indol-3-yl)methylene)indolin-2-one (designated JHE-02-014) exhibited an IC50 of 6,900 nM . A structurally distinct indoline Shp2 inhibitor from the same patent family, BDBM111854 (designated JHE-02-017C), demonstrated an IC50 of 4,400 nM under identical assay conditions, representing a 1.57-fold greater potency . Critically, the comparison is cross-study comparable because both values derive from the same patent-defined assay protocol, enzyme construct, and laboratory group. The quantitative difference, while modest (ΔIC50 = 2,500 nM), is directionally informative for structure-activity relationship mapping within this chemotype.

Shp2 IC50 vs. Indoline Comparator
Reported
Target: 6,900 nM Comp. BDBM111854: 4,400 nM Δ 2,500 nM (1.57× more potent comparator)
Informs potency ranking within patent series; supports cell-based assay concentration context.
Both values from identical DiFMUP assay protocol; cross-study comparable.
Shp2 phosphatase inhibition PTPN11 indoline scaffold DiFMUP assay

Structural Differentiation from the 5-Substituted Oxindole Kinase Inhibitor Class: Absence of Key Pharmacophoric Elements Found in Sunitinib

The compound differs fundamentally from the well-characterized VEGFR/PDGFR inhibitor sunitinib (SU11248) at the level of the core substitution pattern . Sunitinib features a 5-fluoro-substituted oxindole with a C-3 pyrrole carboxamide extension, whereas 3-((2-(Piperidin-1-yl)-1H-indol-3-yl)methylene)indolin-2-one incorporates a C-3 methylene bridge to a 2-(piperidin-1-yl)-indole system. This structural divergence predicts distinct kinase selectivity profiles: the 5-substituted oxindoles, exemplified by sunitinib (VEGFR2 IC50 ~ 80 nM, PDGFRβ IC50 ~ 2 nM) and SU4984 (FGFR1 IC50 ~ 10-20 µM), derive their potency from interactions within the ATP-binding pocket via the oxindole NH and C-3 substituent . In contrast, the 3-arylidene-indolin-2-one scaffold of the target compound presents a different hydrogen-bonding geometry and steric footprint at the hinge region, which is consistent with its annotation as a phosphatase (Shp2) rather than kinase inhibitor .

Target Class vs. 5-Substituted Kinase Inhibitor
Class-level
Target: Shp2 phosphatase inhibitor (reported) Sunitinib/SU4984: VEGFR/PDGFR kinase inhibitors Target class divergence; no cross-target potency data
Prevents erroneous substitution by generic indolin-2-one kinase inhibitors.
Class inference based on scaffold substitution pattern; no direct kinase profiling available.
structural chemotype differentiation VEGFR inhibitor scaffold sunitinib comparator indolin-2-one pharmacophore

Differentiation from DEL-22379 (ERK Dimerization Inhibitor): Functional Divergence Despite Superficial Structural Resemblance

A commercially available compound, DEL-22379 (N-{(3Z)-3-[(5-methoxy-1H-indol-3-yl)methylene]-2-oxo-2,3-dihydro-1H-indol-5-yl}-3-(piperidin-1-yl)propanamide), shares the 3-((indol-3-yl)methylene)indolin-2-one core with the target compound but differs critically in two respects: (i) the indole nitrogen carries a 5-methoxy substitution rather than a 2-piperidin-1-yl group, and (ii) the indolin-2-one C-5 position is elaborated with a 3-(piperidin-1-yl)propanamide chain . These differences translate into entirely distinct biological mechanisms: DEL-22379 inhibits ERK dimerization (IC50 ~ 0.5 µM) by binding to the ERK dimerization interface without affecting ERK phosphorylation or kinase activity , whereas the target compound is annotated as a Shp2 phosphatase inhibitor (IC50 ~ 6.9 µM) . The ~14-fold difference in potency and the orthogonal target engagement highlight that the piperidine placement (on the indole C-2 vs. tethered via a propanamide linker to the oxindole C-5) is a critical determinant of biological function.

Mechanism vs. DEL-22379 ERK Dimerization Inhibitor
Reported
Target: Shp2 inhibitor (IC50 = 6,900 nM) DEL-22379: ERK dimerization inhibitor (IC50 ~500 nM) ~14× potency difference; orthogonal mechanisms
Cannot substitute in Shp2-focused studies; supports pathway dissection controls.
Piperidine placement on indole C-2 vs. propanamide linker determines target selectivity.
ERK dimerization inhibitor DEL-22379 comparator structural analog differentiation MAPK pathway

Physicochemical Property Comparison with NSC-87877 (Prototypical Shp2 Inhibitor): Lipophilicity and Hydrogen-Bonding Capacity Differences

The prototypical Shp2 inhibitor NSC-87877 (a disulfonated oxindole) has a molecular weight of 458.4 g/mol, clogP of approximately 1.2, and 10 hydrogen bond acceptors, reflecting its highly polar, sulfonate-rich character . In contrast, 3-((2-(Piperidin-1-yl)-1H-indol-3-yl)methylene)indolin-2-one has a molecular weight of 343.4 g/mol, a calculated logP of 3.55, and only 3 hydrogen bond acceptors . The target compound is therefore 115 Da lighter, approximately 2.3 log units more lipophilic, and possesses substantially fewer H-bond acceptors. These physicochemical differences predict markedly distinct cellular permeability, aqueous solubility, and plasma protein binding profiles, which are relevant to cell-based assay performance and potential in vivo applications.

Physicochemical Profile vs. NSC-87877
Class-level
Target: MW 343.4, logP 3.55, HBA 3 NSC-87877: MW 458.4, clogP ~1.2, HBA 10 ΔMW -115, ΔlogP +2.35, ΔHBA -7
Predicted higher membrane permeability; informs solubility-limited assay design.
Calculated properties; no experimental logP or solubility data for target compound.
physicochemical properties NSC-87877 comparator drug-likeness Shp2 inhibitor chemotype

Research and Industrial Application Scenarios for 3-((2-(Piperidin-1-yl)-1H-indol-3-yl)methylene)indolin-2-one Based on Available Evidence


Shp2 (PTPN11) Phosphatase Inhibitor Screening and SAR Expansion Campaigns

The compound is most appropriately deployed as a structurally defined starting point or reference ligand within Shp2 inhibitor discovery programs. Its patent-reported IC50 of 6.9 µM in the DiFMUP assay provides a benchmark potency for structure-activity relationship (SAR) exploration around the 2-(piperidin-1-yl)-indole substituent . Researchers comparing this scaffold to the isatin hydrazone series (US8623906) can use it to map the contribution of the 3-arylidene substitution vector to Shp2 affinity and selectivity over the closely related phosphatase Shp1, for which selectivity data remain absent but experimentally addressable .

Chemical Probe Differentiation Studies Versus DEL-22379 in RAS-ERK Pathway Dissection

Given the superficial structural similarity to DEL-22379 (an ERK dimerization inhibitor), this compound offers a valuable tool for deconvoluting Shp2-dependent versus ERK-dependent signaling in RAS-mutant cell lines . In experiments where both compounds are tested in parallel, differential effects on ERK phosphorylation (unaffected by this compound if it acts upstream at Shp2) versus ERK dimerization (unaffected by DEL-22379) can help validate target engagement and pathway node specificity . This application is particularly relevant for laboratories studying RTK-Shp2-ERK signaling cascades in cancer models.

Physicochemical Comparator for Indolin-2-one Scaffold Optimization in Cellular Assay Development

With a calculated logP of 3.55 and molecular weight of 343.4 g/mol, this compound occupies a favorable ”drug-like” physicochemical space compared to the more polar and higher molecular weight Shp2 inhibitor NSC-87877 (MW 458.4, clogP ~1.2) . Medicinal chemistry teams may select this compound as a more lipophilic, membrane-permeable scaffold starting point when intracellular target engagement is required, provided cellular Shp2 inhibition and counter-screening data are generated in-house to validate target engagement in a cellular context .

Negative Control Compound for 5-Substituted Oxindole Kinase Inhibitor Studies

Because this compound lacks the 5-substitution pattern essential for VEGFR/PDGFR kinase inhibition (as seen in sunitinib and SU4984), it can serve as a structurally matched negative control in experiments designed to attribute biological effects specifically to kinase inhibition versus off-target phosphatase modulation . When used alongside 5-substituted oxindole kinase inhibitors, differential cellular phenotypes can help attribute observed effects to the intended kinase target rather than the oxindole scaffold itself .

Application
Selection Property
Validation Focus
Shp2 (PTPN11) inhibitor SAR
3-arylidene-indolin-2-one scaffold with patent-reported Shp2 affinity
Shp1 selectivity screening and cellular target engagement
RAS-ERK pathway node dissection
Structurally matched control for ERK dimerization inhibitor studies
Differential ERK phosphorylation vs. dimerization endpoints
Cell-based assay development
Favorable calculated lipophilicity and lower MW relative to polar Shp2 inhibitors
Intracellular Shp2 inhibition and membrane permeability confirmation
Kinase inhibitor control experiments
Lacks 5-substitution essential for VEGFR/PDGFR inhibition
Attribution of cellular phenotype to kinase vs. phosphatase target
Quote Request

Request a Quote for 3-((2-(Piperidin-1-yl)-1H-indol-3-yl)methylene)indolin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.